molecular formula C14H21BrClNO B2421174 4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride CAS No. 2094139-05-4

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride

Cat. No.: B2421174
CAS No.: 2094139-05-4
M. Wt: 334.68
InChI Key: YMVBXELNDYQTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride is unique due to the combination of the bromine atom and the cyclohexylethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research and industrial applications where these properties are desired .

Properties

IUPAC Name

4-bromo-3-(2-cyclohexylethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVBXELNDYQTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=CC(=C2)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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